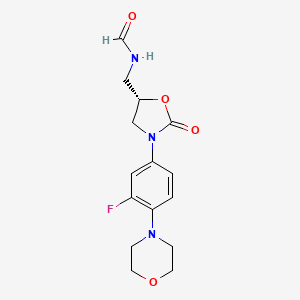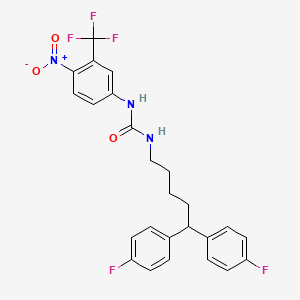
3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. This specific compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to the porphyrin ring, along with dipropionic acid side chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid typically involves the following steps:
Formation of the Porphyrin Core: The initial step involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core.
Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Attachment of Dipropionic Acid Side Chains: The dipropionic acid side chains are attached via esterification reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of aldehydes and carboxylic acids.
Reduction: Reduction reactions can occur at the porphyrin ring, resulting in the formation of reduced porphyrin derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the porphyrin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced porphyrin derivatives.
Substitution: Halogenated porphyrin compounds.
科学的研究の応用
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.
Biology: Investigated for its role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
作用機序
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The porphyrin ring can coordinate with metal ions, forming metalloporphyrins that play a crucial role in catalysis and electron transfer processes. The dipropionic acid side chains enhance the solubility and bioavailability of the compound, facilitating its interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 3,3’-(7,12-Diethyl-3,8,13,17-tetramethyl-2,18-porphyrindiyl)dipropanoic acid
- Dimethyl 3,3’-(7,12-diethyl-3,8,13,17-tetramethyl-22,24-dihydroporphyrin-2,18-diyl)dipropanoate
- N-methyl mesoporphyrin IX
Uniqueness
3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and biological activity
特性
分子式 |
C35H40N4O4 |
|---|---|
分子量 |
580.7 g/mol |
IUPAC名 |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,23-pentamethyl-21H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
InChIキー |
XASXJWXLPCEQJN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=C3C(=C(C(=N3)C=C4C(=C(C(=CC5=NC(=CC(=C1C)N2C)C(=C5C)CC)N4)C)CCC(=O)O)CCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R,5S)-2-(2,5-difluorophenyl)-5-(5-methylsulfonyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)oxan-3-amine](/img/structure/B11933366.png)
![1-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B11933372.png)



![3-[3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B11933404.png)
![(17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11933408.png)


![2-[4-[Bis(2,4,6-trichlorobenzoyl)amino]-3-chlorophenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B11933429.png)


![6-amino-5-{[(3S)-4,4-difluoro-1-{[4-(trifluoromethoxy)phenyl]acetyl}pyrrolidin-3-yl]oxy}-N-methylpyridine-3-carboxamide](/img/structure/B11933449.png)
